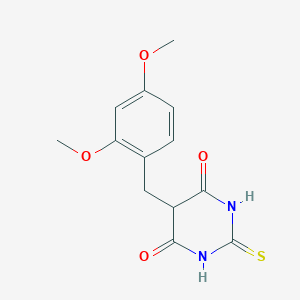
1-(2-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole, also known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications. CNB-001 is a pyrazole derivative that has been synthesized through a multi-step process and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole involves the inhibition of the production of reactive oxygen species (ROS) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. 1-(2-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to reduce oxidative stress and inflammation in various cell and animal models. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurological disorders.
Biochemical and Physiological Effects:
1-(2-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and reduce neuronal damage in animal models of neurological disorders. 1-(2-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole has also been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
1-(2-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are limitations to the use of 1-(2-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole in lab experiments. It has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for the study of 1-(2-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications. Clinical trials are needed to determine its safety and efficacy in humans. Additionally, further research is needed to optimize the synthesis method and improve the yield and purity of 1-(2-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole. Overall, 1-(2-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole is a promising compound that has the potential to be developed into a therapeutic agent for the treatment of various neurological and inflammatory diseases.
Synthesis Methods
The synthesis of 1-(2-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole involves a multi-step process that includes the reaction of 2-chloro-4-nitrobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base. The resulting product is then purified through recrystallization to obtain 1-(2-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole in its pure form. The synthesis method has been optimized to yield high purity and high yield of 1-(2-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole.
Scientific Research Applications
1-(2-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and anti-oxidant properties. 1-(2-chloro-4-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has also been studied for its potential use in the treatment of inflammation-related diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
(2-chloro-4-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-7-5-8(2)15(14-7)12(17)10-4-3-9(16(18)19)6-11(10)13/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQZTMIZMIKFFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201763 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Chloro-4-nitro-phenyl)-(3,5-dimethyl-pyrazol-1-yl)-methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(1-phenyl-1H-tetrazol-5-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5647122.png)
![5-[(4-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5647131.png)



![4-chloro-8-(diethylamino)-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B5647153.png)


![2-ethyl-6-methyl-3-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine](/img/structure/B5647180.png)
![9-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647184.png)
![2-(dimethylamino)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-methylphenyl)acetamide](/img/structure/B5647191.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5647206.png)
![3-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5647236.png)